6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS: 10179-91-6) is a heterocyclic compound featuring a fused triazolothiadiazine core. Its structure includes:
- C-3 substituent: Ethyl group, which enhances hydrophobic interactions in biological systems.
- Synthetic routes often involve cyclocondensation of 4-amino-3-mercaptotriazoles with α-bromopropenone or hydrazonoyl halides . This compound is part of a broader class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition .
Properties
IUPAC Name |
2-(3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-2-6-9-10-8-12(6)11-5(4-15-8)3-7(13)14/h2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYASGLTVXRIVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to inhibit enzymes such asshikimate dehydrogenase and PARP-1 and EGFR . These enzymes play crucial roles in various biological processes, including the biosynthesis of aromatic amino acids and DNA repair pathways, respectively.
Mode of Action
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to interact with their targets, leading to inhibition of the enzymes’ activities. This interaction can result in changes in the normal functioning of the enzymes, thereby affecting the biological processes they are involved in.
Biochemical Pathways
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to affect theshikimate pathway and DNA repair pathways . The shikimate pathway is involved in the biosynthesis of aromatic amino acids, while DNA repair pathways are crucial for maintaining genomic stability.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class. These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Biochemical Analysis
Biochemical Properties
The 6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit inhibitory activities against urease enzyme. The compound’s ability to form specific interactions with different target receptors is attributed to its hydrogen bond accepting and donating characteristics.
Cellular Effects
The cellular effects of this compound are diverse. It has been shown to have significant antifungal activities. Moreover, it has been found to exhibit antiproliferative potential against various human cancer cell lines.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been found to inhibit the urease enzyme through a competitive type of inhibition.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be fully elucidated. It has been reported that the compound exhibits potent urease inhibitory activities against C. neoformans and P. mirabilis.
Dosage Effects in Animal Models
It has been reported that the compound exhibits some degree of anticonvulsant activity.
Biological Activity
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₄O₂S |
| Molecular Weight | 226.26 g/mol |
| CAS Number | 1017486-08-6 |
Synthesis
The synthesis of this compound typically involves cyclization reactions of suitable precursors. Various synthetic routes have been explored to enhance yield and purity while minimizing side reactions.
Anticancer Activity
Recent studies indicate that derivatives of triazolo-thiadiazines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against MDA-MB-231 Cells : A derivative of the compound demonstrated a 38-fold increase in apoptosis induction compared to controls. It effectively arrested the cell cycle at the G2/M phase and upregulated pro-apoptotic genes (P53, Bax) while downregulating anti-apoptotic genes (Bcl2) .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor:
- α-Glucosidase Inhibition : The compound has been evaluated for its ability to inhibit α-glucosidase activity, which is crucial for managing diabetes .
- Carbonic Anhydrase and Cholinesterase Inhibition : It has also been reported to inhibit these enzymes effectively, suggesting potential applications in treating conditions like glaucoma and Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding : The compound binds to the active sites of enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activities and disrupting cellular processes.
- Induction of Apoptosis : By modulating pathways associated with cell survival and death, it promotes apoptosis in cancer cells through caspase activation .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Breast Cancer : A study involving various derivatives showed that specific compounds not only inhibited cancer cell proliferation but also induced apoptosis through dual inhibition mechanisms targeting PARP-1 and EGFR pathways .
- Antimicrobial Activity : Other derivatives have shown broad-spectrum antimicrobial properties against pathogenic organisms, indicating potential use in treating infections .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds in the triazolo-thiadiazine family exhibit potent anticancer properties. For example, studies have shown that 6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine induces apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluated the cytotoxic effects of this compound using the MTT assay. The results indicated significant cytotoxicity with an IC50 value of approximately 15 μM against MCF-7 cells.
| Compound | Cell Line | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | MCF-7 | 15 | Anticancer |
| Derivative A | HeLa | 29 | Enhanced cytotoxicity |
Antimicrobial Properties
This compound also exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
Case Study: Antimicrobial Evaluation
In vitro studies demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
Enzyme Inhibition
The compound has been reported to inhibit key enzymes such as carbonic anhydrase and cholinesterase. This inhibition can affect various biochemical pathways relevant to disease processes.
Biochemical Pathways
This compound plays a role in several metabolic pathways by interacting with enzymes that regulate metabolic flux. It has been shown to stabilize enzyme-substrate complexes and alter metabolic rates.
Cellular Effects
The compound's interaction with cellular components leads to significant effects on cellular processes. For instance, it has been observed to induce apoptosis in cancer cells through mitochondrial disruption.
Transport and Distribution
The transport mechanisms of this compound involve interactions with cellular transporters that facilitate its distribution across cellular membranes.
Pesticidal Properties
Research indicates potential applications in pest control due to its ability to inhibit specific enzymes in pests. This could lead to the development of novel agricultural pesticides.
Case Study: Pesticidal Efficacy
Field trials have shown that formulations containing this compound effectively reduce pest populations while being safe for beneficial insects.
| Pest Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Whiteflies | 78 | 250 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Substituents and Associated Activities
Structure-Activity Relationship (SAR) Trends
C-3 Position :
- Hydrophobic groups (ethyl, phenyl) : Improve membrane permeability and target binding. For example, 3-ethyl derivatives show higher antimicrobial activity than methyl analogs .
- Electron-withdrawing groups (CF3) : Enhance enzyme inhibition (e.g., PDE4 selectivity) by stabilizing charge interactions .
C-6 Position :
- Aromatic substituents (4-bromophenyl, 4-methoxyphenyl) : Boost anticancer and antibacterial activities via π-π stacking and hydrophobic effects .
- Polar groups (carboxymethyl) : Improve solubility and bioavailability, critical for oral administration .
7-Position Modifications: Hydrazono groups at C-7 (e.g., 7-(2-arylhydrazono)) enhance antitubercular activity but may reduce metabolic stability .
Pharmacological Benchmarking
- Anticancer Activity : The 6-aryl-3-ethyl derivative (113h) exhibited a mean growth inhibition of 45.44% across NCI-60 cell lines, outperforming unsubstituted phenyl analogs .
- Antimicrobial Activity : 3-Ethyl-6-methyl derivatives demonstrated MIC values as low as 3.12 µg/mL against Gram-negative bacteria, surpassing ampicillin .
- Enzyme Inhibition : PDE4 inhibitors with 3-CF3 and 6-methoxy-3-tetrahydrofuran substitutions showed IC50 values <10 nM, with >100-fold selectivity over other PDE isoforms .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-(Carboxymethyl)-3-ethyl-triazolothiadiazine derivatives?
- Methodological Answer : The core triazolothiadiazine scaffold is typically synthesized via cyclocondensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with α-halo carbonyl compounds (e.g., phenacyl bromides) under reflux in ethanol or methanol. For carboxymethyl substitution, ethyl chloroacetate or similar reagents are used. Structural confirmation is achieved via -NMR, -NMR, and IR spectroscopy, with additional validation through elemental analysis .
Q. How can researchers confirm the structural integrity of synthesized triazolothiadiazine derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm for carboxymethyl).
- NMR : -NMR resolves aromatic protons and ethyl group splitting patterns, while -NMR confirms carbonyl carbons.
- X-ray crystallography (if crystalline): Provides unambiguous confirmation of regiochemistry and stereochemistry, as demonstrated in structurally analogous compounds .
Q. What in vitro assays are suitable for preliminary evaluation of antibacterial activity?
- Methodological Answer : Use agar diffusion or broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and assess activity at concentrations ≤100 µg/mL. SAR studies suggest substituents like p-chlorophenyl enhance activity .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of triazolothiadiazine derivatives?
- Methodological Answer : Microwave irradiation reduces reaction times from hours (traditional reflux) to 10–15 minutes by enhancing reaction kinetics. Optimize parameters:
- Power : 300–600 W.
- Solvent : Ethanol or DMF.
- Temperature : 80–120°C.
This method achieves yields >85% for analogous compounds, with reduced side products .
Q. What computational tools predict the pharmacokinetic and drug-likeness of triazolothiadiazines?
- Methodological Answer : Use SwissADME to calculate:
- Lipophilicity (LogP): Target ≤5.
- Solubility (LogS): >-4.
- Bioavailability : Lipinski’s Rule of Five compliance.
For analogs, carboxymethyl groups improve solubility but may reduce membrane permeability. Compare results with experimental data (e.g., celecoxib as a reference) .
Q. How to resolve contradictions in substituent effects observed in anticancer SAR studies?
- Methodological Answer : Discrepancies arise from cell line specificity and substituent electronic effects. For example:
- p-Chlorophenyl : Enhances activity in NCI-60 panels (mean growth inhibition ~45%) but shows variability in breast cancer (MCF-7) models.
- Methoxy groups : Improve in vitro cytotoxicity but may reduce metabolic stability.
Validate hypotheses via 3D-QSAR or molecular docking against targets like EGFR or PDE4 .
Q. What strategies optimize triazolothiadiazines for selective kinase inhibition?
- Methodological Answer :
- Target identification : Screen against kinase panels (e.g., PDE4, EGFR) using enzymatic assays.
- Scaffold modification : Introduce spiro oxindole moieties or benzimidazole hybrids to enhance binding affinity.
- Selectivity profiling : Compare IC values across related kinases to minimize off-target effects .
Data Contradiction Analysis
Q. Why do some triazolothiadiazines exhibit potent in vitro activity but poor in vivo efficacy?
- Methodological Answer : Common issues include:
- Metabolic instability : Carboxymethyl esters may undergo hydrolysis. Test stability in liver microsomes.
- Poor pharmacokinetics : Use PAMPA assays to assess blood-brain barrier penetration or plasma protein binding.
- Toxicity : Evaluate cytotoxicity in non-cancerous cell lines (e.g., HEK293) to identify selective analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
